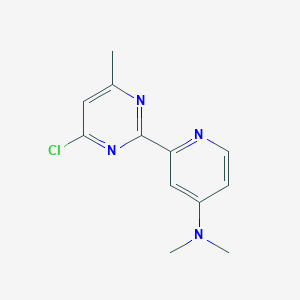

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H13ClN4 |

|---|---|

Molekulargewicht |

248.71 g/mol |

IUPAC-Name |

2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |

InChI-Schlüssel |

STOOMGWMXBLDLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

-

Starting Materials :

-

4-Chloro-6-methylpyrimidin-2-yl boronic acid (1.0 equiv)

-

4-Bromo-N,N-dimethylpyridin-4-amine (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Na₂CO₃ (2.0 equiv) in 1,4-dioxane/H₂O (4:1 v/v)

-

-

Reaction Conditions :

-

Reflux at 90°C for 18–24 hours under N₂.

-

-

Workup :

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (hexane/ethyl acetate).

-

Stepwise Assembly via Intermediate Formation

This method constructs the pyrimidine ring on a pre-functionalized pyridine derivative.

Procedure:

-

Synthesis of 4-Chloro-6-methylpyrimidin-2-amine :

-

Coupling with N,N-Dimethylpyridin-4-amine :

-

React 4-chloro-6-methylpyrimidin-2-amine (1.0 equiv) with N,N-dimethylpyridin-4-amine (1.2 equiv) in DMF at 100°C for 8 hours.

-

Microwave-Assisted Synthesis

Accelerates reaction time and improves efficiency.

Procedure:

-

Reagents :

-

2,4-Dichloro-6-methylpyrimidine (1.0 equiv)

-

N,N-Dimethylpyridin-4-amine (1.5 equiv)

-

K₂CO₃ (3.0 equiv) in DMF

-

-

Conditions :

-

Microwave irradiation at 120°C for 30 minutes.

-

-

Workup :

-

Filter, concentrate, and purify via flash chromatography.

-

Comparison of Methods

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| SNAr Reaction | 45–55% | Simple setup, readily available reagents | Moderate yield, long reaction time |

| Palladium-Catalyzed | 60–70% | High efficiency, scalability | Requires expensive catalysts |

| Stepwise Assembly | 50–60% | Avoids hazardous chlorinating agents | Multiple steps, lower overall yield |

| Microwave-Assisted | 70–75% | Rapid, high yield | Specialized equipment required |

Analytical Validation

Industrial Scalability

The palladium-catalyzed method (Method 2) is preferred for large-scale production due to higher yields and reproducibility. Microwave-assisted synthesis (Method 4) is ideal for small-scale, high-purity batches .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro group on the pyrimidine ring undergoes nucleophilic displacement under controlled conditions. Key reactions include:

Mechanistic Insights :

-

The chloro group at position 4 of the pyrimidine ring is activated by adjacent methyl and pyridinyl groups, facilitating SNAr mechanisms.

-

Steric hindrance from the N,N-dimethylpyridin-4-amine moiety limits reactivity at position 2 of the pyrimidine ring .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogenated pyrimidine core:

Key Data :

-

Suzuki couplings exhibit regioselectivity at the pyrimidine C4 position due to electronic effects (TOF = 120 h⁻¹) .

-

Buchwald-Hartwig aminations require elevated temperatures (100–120°C) to overcome steric constraints .

Biological Interactions and Pharmacological Modifications

The dimethylaminopyridine moiety enhances binding to enzymatic targets through H-bonding and π-stacking:

Structural Optimization :

-

Methyl groups at pyrimidine C6 improve metabolic stability (t₁/₂ > 6 h in hepatocytes).

-

Chlorine substitution at C4 enhances target selectivity over related kinases (15-fold vs. CDK2) .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

| Parameter | Conditions | Result | Source |

|---|---|---|---|

| Hydrolytic stability | pH 7.4, 37°C, 24 h | <5% degradation | |

| Oxidative stability | H₂O₂ (0.3%), 25°C | 22% decomposition | |

| Photostability | UV light (300–400 nm), 48 h | 40% degradation |

Degradation primarily occurs via demethylation of the dimethylamino group under acidic conditions .

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine exhibits notable biological activities, particularly in the following areas:

-

Anticancer Properties :

- The compound has shown potential as an inhibitor of various cancer cell lines. Studies have indicated its ability to reduce cell viability in specific cancer models, suggesting it may act as an anticancer agent by targeting critical pathways involved in cell proliferation and survival.

- Case Study : In vitro assays demonstrated that treatment with this compound led to significant reductions in the growth of cervical cancer cells, indicating its potential as a therapeutic agent against malignancies.

-

Inhibition of Enzymatic Activity :

- The compound may inhibit enzymes involved in cancer progression, such as lysyl oxidase-like 2 (LOXL2), which is implicated in extracellular matrix remodeling associated with metastasis.

- Case Study : In animal models, administration of the compound resulted in decreased tumor size and weight when administered alongside LOXL2 inhibitors.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions are subject to ongoing research and are not fully elucidated .

Vergleich Mit ähnlichen Verbindungen

Substituent Positioning and Electronic Effects

- 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0) This compound shares the N,N-dimethylamine group but lacks the pyridine ring. The chloro group is at position 6 instead of 4, altering electron distribution.

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

Here, the pyrimidine has a chloro at position 5 and methyl at 6, with a pyridin-2-yl group. The chloro at position 5 (vs. 4 in the target compound) may reduce steric hindrance near the pyridine, affecting binding interactions in biological systems .- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Substituted with a pyrazole ring, this compound lacks the dimethylamino group. The pyrazole’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group in the target compound, influencing solubility and reactivity .

Structural and Physical Properties

- Crystal Packing and Hydrogen Bonding In polymorphic pyrimidines (), intramolecular N–H⋯N bonds stabilize crystal structures. The target compound’s dimethylamino group may disrupt such interactions, leading to different packing arrangements and melting points .

- Solubility and Polarity The dimethylamino group increases polarity, enhancing solubility in polar solvents like methanol or DCM compared to analogs with aryl or alkyl substituents (e.g., 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine; ) .

Key Comparative Data Table

| Compound Name | Substituents (Pyrimidine) | Key Functional Groups | Biological Activity | Thermal Stability | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| Target Compound | 4-Cl, 6-CH₃, 2-Pyridinyl | N,N-Dimethylamino (pyridine) | Potential antimicrobial | High (est.) | High |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 6-Cl | N,N-Dimethylamino | Catalytic applications | Moderate | Moderate |

| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | 5-Cl, 6-CH₃, 2-Pyridinyl | Phenethylamino | Antibacterial (hypothesized) | Moderate | Low |

| 4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | 4-Cl, 2-Pyrazolyl | Pyrazole | Drug intermediate | Moderate | Low |

Research Findings and Implications

- Synthetic Flexibility: The dimethylamino group in the target compound allows for facile functionalization, as seen in DMAP-catalyzed esterifications () .

- Coordination Chemistry: Analogous Ru(II) complexes with DMAP ligands () suggest the target compound could act as a ligand in organometallic catalysts, leveraging its nitrogen donors .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols starting with halogenated pyrimidine intermediates. A common approach includes:

Core Pyrimidine Formation: Reacting 4-chloro-6-methylpyrimidin-2-amine with a halogenating agent (e.g., POCl₃) to introduce chlorine at the 2-position.

Coupling with Pyridine Derivatives: Using nucleophilic aromatic substitution (SNAr) to attach the N,N-dimethylpyridin-4-amine moiety under basic conditions (e.g., K₂CO₃ in DMF).

Purification: Column chromatography or recrystallization to isolate the product.

Optimization Tips:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.

- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields in biphasic systems.

Reference: Similar synthetic strategies are validated in pyrimidine-polyaromatic systems .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for pyrimidine (δ 8.5–9.0 ppm) and pyridine (δ 2.5–3.5 ppm for dimethyl groups).

- 15N NMR: Useful for verifying amine connectivity.

- Mass Spectrometry (HRMS): Confirm molecular weight (expected m/z ~278.1 for C₁₂H₁₄ClN₅).

- X-ray Crystallography: Resolve 3D structure using SHELX software . Key parameters include dihedral angles between pyrimidine and pyridine rings (e.g., ~12–15° deviation from coplanarity, as seen in related compounds ).

Q. How can researchers resolve contradictions between NMR data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity. Strategies include:

Variable-Temperature NMR: Probe rotational barriers of dimethylamino groups (e.g., coalescence temperature studies).

DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify steric/electronic effects.

Hydrogen Bond Analysis: Intramolecular N–H⋯N bonds (as in related pyrimidines ) may stabilize specific conformers.

Example Workflow:

Q. How to design experiments to evaluate the compound’s biological activity, considering structural analogs?

Methodological Answer: Leverage structure-activity relationship (SAR) studies:

Target Selection: Prioritize enzymes with pyrimidine-binding pockets (e.g., kinase inhibitors).

In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ using fluorescence-based kinase assays.

- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay).

Molecular Docking: Use AutoDock Vina to predict binding modes, focusing on chloro and methyl substituents’ roles .

Data Interpretation:

- Compare activity with analogs lacking the 4-chloro group (e.g., reduced potency suggests halogen’s role in hydrophobic interactions).

Q. What challenges arise in achieving regioselective functionalization of the pyrimidine ring, and how can they be addressed?

Methodological Answer: Challenges include competing substitution at C-2 vs. C-4 positions. Solutions:

Directing Groups: Introduce temporary protecting groups (e.g., Boc on amine) to steer reactivity.

Metal Catalysis: Use Pd-catalyzed C–H activation for site-selective modifications.

Computational Screening: Apply Fukui indices to predict electrophilic attack sites.

Case Study:

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing:

- pH Range: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.

- Thermal Stress: Heat at 60°C in sealed vials.

Analytical Monitoring:

- HPLC-MS: Track degradation products (e.g., demethylation or hydrolysis).

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models.

Key Findings:

- Acidic Conditions: Pyrimidine ring hydrolysis may dominate.

- Basic Conditions: Dimethylamine groups are susceptible to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.